3-Bromo-2,8-dimethylquinolin-4-amine
Description
3-Bromo-2,8-dimethylquinolin-4-amine is a quinoline derivative featuring a bromine atom at position 3, methyl groups at positions 2 and 8, and an amino group at position 4. Quinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive scaffolds .
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-bromo-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11BrN2/c1-6-4-3-5-8-10(13)9(12)7(2)14-11(6)8/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
QMCSRWGLSJSCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)Br)N |
Origin of Product |
United States |
Scientific Research Applications
3-Bromo-2,8-dimethylquinolin-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2,8-dimethylquinolin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituent positions and functional groups, influencing electronic properties, solubility, and reactivity:
Physical and Spectroscopic Properties
- Melting Points: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: 272–274°C . 4-Amino-3-bromo-5,7-difluoro-2-methylquinoline: Predicted density 1.707 g/cm³ and pKa 4.84 .
- NMR Data: Compound 8 () shows distinct ¹H-NMR signals for the difluoromethyl group (δ 7.14, J=55.7 Hz) and quinoline protons, contrasting with methyl-substituted analogs likely exhibiting upfield shifts for CH₃ groups .
Key Research Findings
Substituent Position Matters : Bromine at position 6 (compound 8) vs. 3 (target compound) alters steric and electronic interactions, affecting binding to biological targets .
Fluorine vs. Methyl: Fluorine substituents (e.g., in 3-Bromo-8-fluoroquinolin-4-amine) enhance metabolic stability compared to methyl groups but reduce electron density .
Synthetic Efficiency : One-step protocols (e.g., compound 8) offer advantages in library generation over multi-step routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
